ethyl (5-amino-1H-tetrazol-1-yl)acetate
Overview
Description
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a chemical compound with the molecular formula C5H9N5O2 and a molecular weight of 171.16 g/mol It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Biochemical Analysis
Biochemical Properties
Ethyl (5-amino-1H-tetrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in the post-translational modification of proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states of biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in the phosphorylation states of proteins, thereby modulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, the compound may be metabolized by enzymes involved in amino acid synthesis, leading to changes in the concentrations of key metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1H-tetrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1H-tetrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as amines or carboxylic acids in the presence of catalysts like palladium on carbon are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides, acids, or other ester derivatives.
Scientific Research Applications
Ethyl (5-amino-1H-tetrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
Mechanism of Action
The mechanism of action of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: A precursor in the synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate.
Ethyl 1H-tetrazole-5-acetate: A structurally similar compound with different functional groups.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another tetrazole derivative with potential biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ethyl ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-(5-aminotetrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKHCKBSEQKYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299855 | |
Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-57-0 | |
Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 133280 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21744-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How is ethyl 2-(5-aminotetrazol-1-yl)acetate synthesized and what is its role in the production of energetic materials?
A1: Ethyl 2-(5-aminotetrazol-1-yl)acetate is synthesized by reacting ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. [] This compound serves as a key intermediate in the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid, a precursor for energetic materials. The reaction involves treating ethyl 2-(5-aminotetrazol-1-yl)acetate with 100% nitric acid, leading to the substitution of the amino group with a nitroimino group. [] The resulting 2-(5-nitroiminotetrazol-1-yl)acetic acid can then be used to form energetic salts with nitroiminotetrazolate and carboxylate anions. [] These salts exhibit potential as energetic materials due to their calculated detonation properties and insensitivity to impact. []
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